molecular formula C15H11BrN4S B279823 5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine

5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B279823
M. Wt: 359.2 g/mol
InChI Key: UCOHTFASGZGQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. This compound has also been shown to modulate various neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been shown to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine in lab experiments is its diverse biological activities. This compound can be used to study various disease models and signaling pathways, making it a valuable tool in drug discovery and development. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine. One area of interest is the development of more potent and selective derivatives of this compound. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. Its potential therapeutic applications make it a valuable tool in drug discovery and development. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions of research on this compound are vast and may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound involves the condensation of 4-bromoaniline, 2-thiophenecarboxaldehyde, and 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a suitable catalyst. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C15H11BrN4S

Molecular Weight

359.2 g/mol

IUPAC Name

5-(4-bromophenyl)-7-thiophen-2-yl-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C15H11BrN4S/c16-11-5-3-10(4-6-11)13-8-12(14-2-1-7-21-14)18-15-19-17-9-20(13)15/h1-9,13H,(H,18,19)

InChI Key

UCOHTFASGZGQDX-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)C2=CC(N3C=NNC3=N2)C4=CC=C(C=C4)Br

SMILES

C1=CSC(=C1)C2=CC(N3C=NNC3=N2)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CSC(=C1)C2=CC(N3C=NN=C3N2)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.